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Compound of Interest

Compound Name: c215

Cat. No.: B1663142

An In-depth Review of the MmpL3 Inhibitor for Mycobacterial Research

Abstract

C215, with CAS number 912780-51-9, is a potent benzimidazole-derived inhibitor of the
Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3).
MmpL3 is an essential transporter responsible for the export of trehalose monomycolate
(TMM), a crucial precursor for the synthesis of mycolic acids and the formation of the
mycobacterial outer membrane. By inhibiting MmpL3, C215 effectively disrupts cell wall
biosynthesis, leading to bacterial death. This technical guide provides a comprehensive
overview of C215, including its mechanism of action, quantitative biological data, detailed
experimental protocols, and relevant signaling pathways, intended for researchers, scientists,
and professionals in the field of drug development.

Core Concepts and Mechanism of Action

C215 is chemically identified as N-[(2,4-Dichlorophenyl)methyl]-1-propyl-1H-benzimidazol-5-
amine.[1][2] Its primary molecular target is MmpL3, a member of the Resistance-Nodulation-
Division (RND) superfamily of transporters.[3][4][5] MmpL3 functions as a flippase,
translocating TMM from the cytoplasm across the inner membrane to the periplasmic space.[4]
[5][6][71[8] In the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM)
and the mycomembrane, which are essential components of the unique and protective
mycobacterial cell wall.[5][6][9]
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The inhibition of MmpL3 by C215 leads to the intracellular accumulation of TMM and a
subsequent reduction in TDM levels, ultimately disrupting the integrity of the cell wall and
causing bacterial cell death.[5][10][11] While direct binding to MmpL3 is the proposed
mechanism, some studies suggest that certain MmpL3 inhibitors may also act indirectly by
dissipating the proton motive force (PMF), which is the energy source for MmpL transporters.[3]
[11][12]

Quantitative Data

The following tables summarize the available quantitative data for C215 and other notable
MmpL3 inhibitors for comparative purposes.

Table 1: In Vitro Activity of C215 and Other MmpL3 Inhibitors against M. tuberculosis

Chemical Reference(s
Compound MIC (pM) IC90 (pM) EC50 (pM)
Class )
Benzimidazol
C215 - 16 11.2 [3][10]
e
Ethylenediam
SQ109 , - - 2.4 [10]
ine
Adamantyl
AU1235 0.22 - - [13]
Urea
Indolecarbox
NITD-304 0.02 - - [1]

amide

Indolecarbox

NITD-349 ] 0.03 - - [1]
amide
1,5-

BM212 . - - - [3]
Diarylpyrrole

HC2091 Not specified 5 - - [13]

Table 2: Cytotoxicity of C215 against Mammalian Cells
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Compound Cell Line IC50 (pM) Reference(s)

Cc215 Not specified 57.5 [10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize MmpL3
inhibitors like C215.

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of a compound against M. tuberculosis can be determined using the Resazurin
Microtiter Assay (REMA).

M. tuberculosis Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9
broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05%
Tween 80 to mid-log phase.[1]

e Compound Dilution: Prepare serial dilutions of the test compound (e.g., C215) in a 96-well
microtiter plate.

¢ |noculation: Dilute the bacterial culture and add it to each well to achieve a final
concentration of approximately 5 x 10" CFU/mL.[1]

e Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]
e Resazurin Addition: Add a resazurin solution (typically 0.01-0.02% w/v) to each well.[1]

o Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from
blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest
compound concentration that prevents this color change.[1]

TMM and TDM Accumulation Assay

This assay assesses the impact of MmpL3 inhibitors on mycolic acid biosynthesis.
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» Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled
precursor, such as [14Clacetic acid.[1][5]

e Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its
MIC.[1]

 Lipid Extraction: After a defined incubation period, extract the total lipids from the
mycobacterial cells.[1][5]

e Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve TMM
and TDM.[1][5]

e Analysis: Visualize and quantify the radiolabeled lipid species. Inhibition of MmpL3 will result
in an accumulation of TMM and a decrease in TDM.[5][10][11]

MmpL3 Competitive Binding Assay

This assay can be used to determine if a compound directly binds to MmpL3.

Probe: A fluorescently labeled MmpL3 inhibitor analogue (e.g., North 114, an analogue of the
NITD series) is used as a probe.[11]

Binding: The probe is shown to bind directly to MmpL3.

Competition: The addition of an unlabeled MmpL3 inhibitor, such as C215, will displace the
fluorescent probe if it binds to the same site or induces a conformational change.[10][11]

Detection: The displacement of the probe is measured as a change in the fluorescent signal.
[11]

Visualizations
MmpL3 Signaling Pathway and Inhibition by C215
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Caption: MmpL3-mediated transport of TMM and its inhibition by C215.

Experimental Workflow for MIC Determination (REMA)
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Synthesis

A straightforward synthesis of C215 and its derivatives has been reported, providing a basis for
further medicinal chemistry efforts and the generation of analogues for structure-activity
relationship (SAR) studies.[14] While the detailed synthetic steps are beyond the scope of this
guide, the availability of a synthetic route is a critical factor for its development as a potential
therapeutic agent.

Conclusion

C215 is a well-characterized inhibitor of MmpL3, an essential and validated target in
Mycobacterium tuberculosis. Its potent in vitro activity and defined mechanism of action make it
a valuable tool for tuberculosis research and a promising scaffold for the development of novel
anti-tubercular agents. The experimental protocols and data presented in this guide provide a
solid foundation for further investigation and development of C215 and related compounds in
the fight against tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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